

Application Notes and Protocols for Detecting Irbesartan's Target Engagement via Immunohistochemistry

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Compound of Interest

Compound Name: *Irbesartan*

Cat. No.: *B000333*

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Introduction

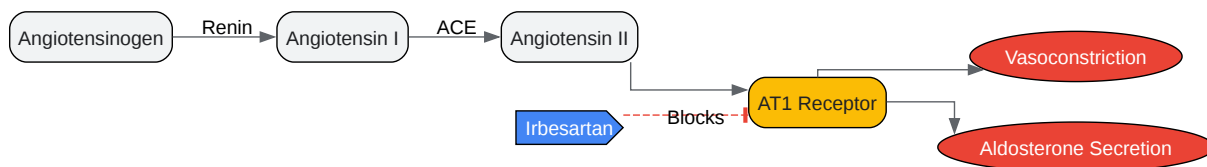
Irbesartan is a potent and selective angiotensin II receptor blocker (ARB) that exerts its therapeutic effects by antagonizing the angiotensin II type 1 receptor (AT1R).[1][2][3] This receptor is a key component of the renin-angiotensin system (RAS), which plays a crucial role in blood pressure regulation and cardiovascular homeostasis.[4] Understanding the engagement of **Irbesartan** with its target, AT1R, within the tissue microenvironment is critical for preclinical and clinical drug development. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and localization of AT1R in tissue sections, providing insights into the pharmacodynamic effects of **Irbesartan**.

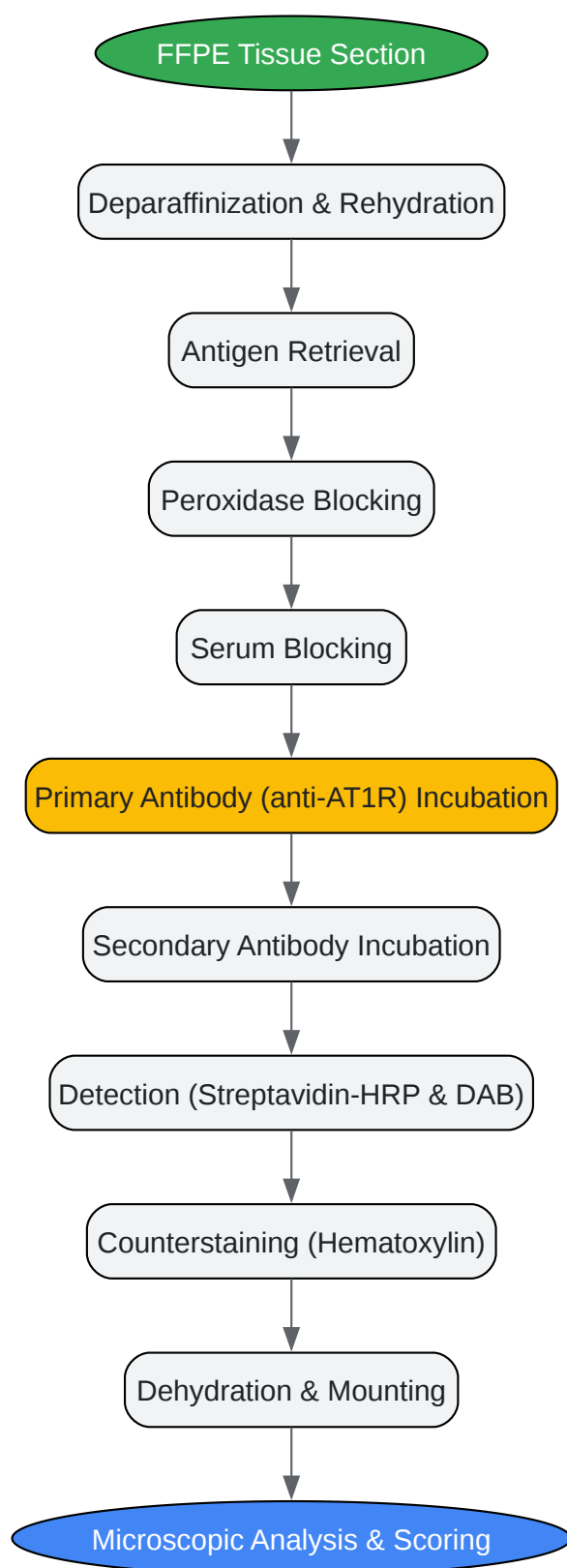
These application notes provide a detailed protocol for the immunohistochemical detection of AT1R in formalin-fixed, paraffin-embedded (FFPE) tissue sections, enabling the assessment of **Irbesartan**'s target engagement.

Signaling Pathway of the Renin-Angiotensin System (RAS) and Irbesartan's Mechanism of Action

The RAS is a hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II is the primary active peptide of this system, and its binding to AT1R initiates a signaling

cascade that results in vasoconstriction, aldosterone secretion, and sodium and water retention, ultimately increasing blood pressure.[4] **Irbesartan** competitively and selectively blocks the binding of angiotensin II to the AT1R, thereby inhibiting these effects and lowering blood pressure.[1][2][3]





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References

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